molecular formula C24H34O2Si B13437139 3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone

3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone

Cat. No.: B13437139
M. Wt: 382.6 g/mol
InChI Key: AMFRZVJKXSZXNL-DPLHUUCSSA-N
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Description

3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group at the 3-O position and a double bond between the 13th and 14th carbon atoms. The molecular formula of this compound is C24H34O2Si, and it has a molecular weight of 382.611 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone typically involves the protection of the hydroxyl group at the 3-O position of estrone using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or N-methylimidazole and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone has several scientific research applications:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Studied for its potential effects on estrogen receptors and related pathways.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone involves its interaction with estrogen receptors. The TBDMS group protects the hydroxyl group, allowing the compound to selectively interact with molecular targets without undergoing rapid metabolism. The double bond between the 13th and 14th carbon atoms may also influence the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    Estrone: The parent compound without the TBDMS group and double bond.

    Estradiol: Another naturally occurring estrogen with a hydroxyl group at the 17th position.

    Estriol: A weaker estrogen with hydroxyl groups at the 3rd, 16th, and 17th positions.

Uniqueness

3-O-(tert-Butyldimethylsilyl) 13,14-Dehydro Estrone is unique due to the presence of the TBDMS group, which provides enhanced stability and selectivity in chemical reactions. The double bond between the 13th and 14th carbon atoms also distinguishes it from other estrogen derivatives .

Properties

Molecular Formula

C24H34O2Si

Molecular Weight

382.6 g/mol

IUPAC Name

(8S,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C24H34O2Si/c1-23(2,3)27(5,6)26-17-8-10-18-16(15-17)7-9-20-19(18)13-14-24(4)21(20)11-12-22(24)25/h8,10,13,15,20-21H,7,9,11-12,14H2,1-6H3/t20-,21+,24+/m1/s1

InChI Key

AMFRZVJKXSZXNL-DPLHUUCSSA-N

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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